N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(thiophen-2-ylmethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(11-17,12-4-5-12)18-15(20)10-19(13-6-7-13)9-14-3-2-8-21-14/h2-3,8,12-13H,4-7,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHOUHSOUSGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(CC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide, also known by its CAS number 1223030-57-6, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a cyano group, cyclopropyl groups, and a thiophene moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : C16H21N3OS
- Molar Mass : 303.42 g/mol
The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 303.42 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The cyclopropyl groups provide structural rigidity, enhancing binding affinity to target molecules. The thiophene moiety may interact with various biological receptors, modulating their activity and leading to diverse biological effects.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit potential as Janus kinase (JAK) inhibitors, which are crucial in treating JAK-mediated diseases such as rheumatoid arthritis and certain cancers .
Case Studies and Research Findings
A study investigating the efficacy of related compounds found significant inhibition of JAK pathways in vitro, suggesting that this compound may possess similar properties .
Another investigation focused on the synthesis and biological evaluation of this compound, revealing promising results in terms of anti-inflammatory activity and cytotoxicity against cancer cell lines .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, related compounds have demonstrated manageable safety profiles in preclinical studies. However, comprehensive toxicological assessments are necessary to establish safety for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table compares N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide with three related compounds:
Functional and Pharmacological Insights
(a) Substituent-Driven Activity
- Cyclopropyl Groups: Present in both the target compound and N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide, cyclopropyl moieties are known to enhance metabolic stability and influence conformational rigidity in drug candidates .
- Thiophene vs. Fluorophenyl : The thiophen-2-ylmethyl group in the target compound may offer distinct electronic and steric properties compared to the 3,5-difluorophenyl group in its analogue. Thiophene rings are often used to improve bioavailability and binding affinity in CNS-targeting molecules, whereas fluorinated aromatics enhance lipophilicity and metabolic resistance .
- Cyano Group: The cyano substituent, common to the target compound and 2-Cyano-N-[(methylamino)carbonyl]acetamide, can act as a hydrogen-bond acceptor or participate in click chemistry, though its presence in the latter compound is associated with undefined toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
